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molecular formula C7H7NOS B1287996 3-Sulfanylbenzamide CAS No. 569339-15-7

3-Sulfanylbenzamide

Cat. No. B1287996
M. Wt: 153.2 g/mol
InChI Key: YMJLGULXZAWKGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07148236B2

Procedure details

To a solution of 3-mercaptobenzoic acid (1.00 g, 6.49 mmol) in DME (ethyleneglycol-dimethylether, ˜15 ml) was added N-methylmorpholine (1.5 ml, 13.6 mmol) and isobutylchloroformate (1.77 ml, 13.6 mmol) under a flow of nitrogen. The clear solution quickly became a cloudy mixture and the temperature started to rise. After stirring for half an hour the reaction was filtered and then treated with 0.5M NH3 in dioxane (27 ml, 13.5 mmol). The reaction was treated with sodium methoxide in methanol, then quenched with 2N HCl until pH=4 and then concentrated in vacuo to a white paste. This was partitioned between CHCl3 and H2O (3×100 ml) and the organic layer dried (MgSO4) and concentrated in vacuo to a white solid (1.6 g). This was dissolved in H2O, basified (2N NaOH, pH=10) and the aqueous washed with CHCl3. The aqueous was acidified (2N HCl, pH=2) then extracted with CHCl3 (2×50 ml). The organic extracts were dried (MgSO4) then concentrated in vacuo to give 3-mercaptobenzamide as a white solid (501 mg).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
1.77 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
27 mL
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5](O)=[O:6].C[N:12]1CCOCC1.C(OC(Cl)=O)C(C)C.N.O1CCOCC1.C[O-].[Na+]>COCCOC.CO>[SH:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([NH2:12])=[O:6] |f:5.6|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
SC=1C=C(C(=O)O)C=CC1
Name
Quantity
1.5 mL
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
1.77 mL
Type
reactant
Smiles
C(C(C)C)OC(=O)Cl
Name
Quantity
15 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
27 mL
Type
reactant
Smiles
O1CCOCC1
Step Three
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
After stirring for half an hour the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
quenched with 2N HCl until pH=4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a white paste
CUSTOM
Type
CUSTOM
Details
This was partitioned between CHCl3 and H2O (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a white solid (1.6 g)
DISSOLUTION
Type
DISSOLUTION
Details
This was dissolved in H2O
WASH
Type
WASH
Details
the aqueous washed with CHCl3
EXTRACTION
Type
EXTRACTION
Details
then extracted with CHCl3 (2×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
SC=1C=C(C(=O)N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 501 mg
YIELD: CALCULATEDPERCENTYIELD 50.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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